molecular formula C17H15N B13395209 Lumbokinase capsules

Lumbokinase capsules

Cat. No.: B13395209
M. Wt: 233.31 g/mol
InChI Key: MLVMQHOUVDMPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lumbrokinase is a group of proteolytic enzymes derived from the earthworm species Lumbricus rubellus. These enzymes are known for their potent fibrinolytic properties, meaning they can break down fibrin, a protein involved in blood clotting. Lumbrokinase has been extensively studied for its potential health benefits, particularly in cardiovascular health, where it helps to prevent and dissolve blood clots .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lumbrokinase is typically extracted from the earthworm Lumbricus rubellus. The extraction process involves homogenizing the earthworms and then subjecting the homogenate to a series of purification steps, including ammonium sulfate precipitation, dialysis, and chromatography . The enzymes are then lyophilized to produce a stable powder form.

Industrial Production Methods

Industrial production of lumbrokinase involves large-scale cultivation of earthworms, followed by extraction and purification of the enzymes. The process is labor-intensive and time-consuming, as it requires maintaining optimal conditions for earthworm growth and enzyme activity .

Comparison with Similar Compounds

Lumbrokinase is often compared with other fibrinolytic enzymes such as nattokinase and serrapeptase:

    Nattokinase: Derived from fermented soybeans, nattokinase also has fibrinolytic properties but is less potent than lumbrokinase.

    Serrapeptase: Derived from the digestive system of silkworms, serrapeptase is known for its anti-inflammatory and pain-relieving properties.

Lumbrokinase stands out due to its superior potency in dissolving blood clots and its broader range of applications in cardiovascular and neurological health .

Properties

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

6-(naphthalen-2-ylmethylidene)cyclohexa-2,4-dien-1-amine

InChI

InChI=1S/C17H15N/c18-17-8-4-3-7-16(17)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12,17H,18H2

InChI Key

MLVMQHOUVDMPCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=C3C=CC=CC3N

Origin of Product

United States

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